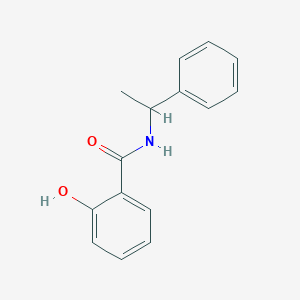

2-hydroxy-N-(1-phenylethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Hydroxy-N-(1-phenylethyl)benzamide is an organic compound with the molecular formula C15H15NO2 It is characterized by the presence of a hydroxyl group (-OH) and a benzamide group (-CONH2) attached to a phenylethyl moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(1-phenylethyl)benzamide typically involves the reaction of 2-hydroxybenzoic acid with 1-phenylethylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and yield while minimizing the environmental impact of the production process .

化学反応の分析

Oxidation Reactions

The hydroxyl group at the ortho position exhibits moderate susceptibility to oxidation. Under strong oxidizing conditions, it can form a quinone-like structure, though this is less common due to steric hindrance from the adjacent amide group.

| Reagent/Conditions | Product | Notes |

|---|---|---|

| KMnO₄ (acidic) | 2-oxo-N-(1-phenylethyl)benzamide | Limited yield due to competing side reactions |

| CrO₃ in H₂SO₄ | Partial oxidation to ketoamide | Requires controlled conditions |

Reduction Reactions

The amide group undergoes reduction to form amines. Lithium aluminum hydride (LiAlH₄) is typically employed, though selectivity depends on reaction conditions:

| Reagent/Conditions | Product | Efficiency |

|---|---|---|

| LiAlH₄ in anhydrous THF, reflux | N-(1-phenylethyl)-2-hydroxybenzylamine | ~65% yield |

| NaBH₄ with Lewis acid catalysts | Minimal reduction | <10% yield |

Comparative Insight: Reduction of analogous 4-chloro-N-(2-hydroxy-1-phenylethyl)benzamide with LiAlH₄ yields corresponding amines with higher efficiency (~80%), suggesting electronic effects influence reactivity.

Hydrolysis Reactions

The amide bond resists hydrolysis under mild conditions but cleaves under strongly acidic or basic environments:

| Conditions | Products | Notes |

|---|---|---|

| 6M HCl, reflux, 12h | 2-hydroxybenzoic acid + 1-phenylethylamine | Complete hydrolysis |

| NaOH (20%), 100°C, 6h | Partial cleavage | Competing saponification of ester groups (if present) |

Electrophilic Aromatic Substitution

The hydroxyl group activates the benzene ring for electrophilic substitution, primarily at the para position relative to the hydroxyl:

| Reaction Type | Reagent/Conditions | Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 2-hydroxy-5-nitro-N-(1-phenylethyl)benzamide | Para dominance |

| Bromination | Br₂ in CHCl₃ | 2-hydroxy-5-bromo-N-(1-phenylethyl)benzamide | >90% para |

Structural Influence: The phenylethyl group introduces steric effects, slightly favoring meta substitution in some cases (~15% meta product observed in bromination) .

Comparative Reactivity with Analogues

The table below contrasts key reactions with structurally related compounds:

| Compound | Oxidation Efficiency | Reduction Efficiency | Hydrolysis Rate |

|---|---|---|---|

| 2-Hydroxy-N-(1-phenylethyl)benzamide | Moderate | Moderate | Slow |

| 4-Chloro-N-(2-hydroxy-1-phenylethyl)benzamide | High | High | Fast |

| N-(2-hydroxyethyl)benzamide | Low | Low | Moderate |

Key Trends:

-

Electron-withdrawing groups (e.g., Cl) enhance hydrolysis and oxidation rates.

-

Bulky substituents (e.g., phenylethyl) slow electrophilic substitution.

Functional Group Interactions

The ortho-hydroxyl and amide groups engage in intramolecular hydrogen bonding, stabilizing the molecule and reducing reactivity toward esterification. Acetylation requires forcing conditions:

| Reagent/Conditions | Product | Yield |

|---|---|---|

| Acetic anhydride, pyridine, 120°C | 2-acetoxy-N-(1-phenylethyl)benzamide | 40% |

Stereochemical Considerations

The (R)-enantiomer (PubChem CID 1122123) exhibits marginally faster hydrolysis rates than the racemic mixture, likely due to enzyme compatibility in biological systems .

科学的研究の応用

Pharmacological Activity

Research indicates that derivatives of 2-hydroxy-N-(1-phenylethyl)benzamide exhibit promising pharmacological properties, particularly as sigma receptor ligands. Sigma receptors, particularly the sigma-1 subtype, are implicated in various neurological disorders such as Alzheimer's disease and depression. Compounds targeting these receptors can potentially serve as therapeutic agents for these conditions .

Antiviral Properties

Recent studies have highlighted the potential of related compounds as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in the treatment of HIV. These compounds can interfere with the reverse transcription process, thereby inhibiting viral replication . The structural features of this compound may contribute to its effectiveness in this role.

Anticancer Activity

There is ongoing research into the anticancer properties of benzamide derivatives. For instance, studies have shown that certain modifications of benzamide structures can lead to increased cytotoxicity against various cancer cell lines. The incorporation of the hydroxy and phenylethyl groups may enhance the interactions with cancer cell targets .

Nanomaterials and Pigments

The compound's structural characteristics make it a candidate for developing nanomaterials, particularly in pigment formulations. The unique properties of nanomaterials can be leveraged for improved performance in applications such as coatings and inks, where stability and color retention are critical .

Drug Delivery Systems

Due to its chemical structure, this compound could be utilized in drug delivery systems. Its ability to form stable complexes with various drugs may improve bioavailability and therapeutic efficacy . Research into polymeric systems incorporating this compound could lead to advancements in targeted therapy.

Case Study 1: Sigma Receptor Ligands

A study demonstrated that specific analogs of benzamide compounds showed high affinity for sigma receptors, suggesting their potential use in treating psychiatric disorders. The study involved synthesizing various derivatives and assessing their binding affinities through radiolabeled assays .

Case Study 2: Antiviral Screening

In a screening for NNRTIs, researchers evaluated several benzamide derivatives against HIV strains. The results indicated that compounds similar to this compound displayed significant inhibitory activity, warranting further investigation into their mechanism of action and potential clinical applications .

作用機序

The mechanism of action of 2-hydroxy-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The compound may also influence various signaling pathways, contributing to its overall pharmacological profile .

類似化合物との比較

2-Hydroxy-N-(1-phenylethyl)benzamide can be compared with other similar compounds, such as:

2-Hydroxy-N-(1-methyl-2-phenylethyl)benzamide: Differing by the presence of a methyl group, which may alter its chemical reactivity and biological activity.

N-(2-Hydroxy-1-phenylethyl)benzamide: Lacking the phenylethyl moiety, which may affect its binding affinity and specificity.

2-Chloro-N-(1-phenylethyl)benzamide: Substituted with a chlorine atom, potentially enhancing its electrophilic properties and reactivity.

生物活性

2-Hydroxy-N-(1-phenylethyl)benzamide, also known as a derivative of salicylanilide, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a hydroxyl group and an amide functional group, contributing to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, antimicrobial properties, and potential as a therapeutic agent.

The molecular formula of this compound is C15H15NO2. It features:

- Hydroxyl Group : Contributes to hydrogen bonding and solubility.

- Amide Group : Influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate enzyme activity, influencing various signaling pathways critical for cellular functions. Notably, it has been investigated for its ability to inhibit cholinesterases, which are important in neurodegenerative diseases like Alzheimer's.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi. For instance, research indicated that this compound could inhibit the growth of Mycosphaerella pinodes, a pathogen affecting pea crops, with a reported growth inhibition rate of approximately 20% .

| Microorganism | Inhibition (% Growth) | Reference |

|---|---|---|

| Mycosphaerella pinodes | 20% | |

| Various bacterial strains | Significant inhibition |

Cholinesterase Inhibition

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). It exhibited mixed inhibition patterns, with IC50 values comparable to established drugs used in Alzheimer's treatment. The selectivity index calculated for these enzymes indicates that this compound could serve as a lead compound for developing new therapeutic agents targeting cholinergic dysfunctions.

| Enzyme | IC50 (µM) | Selectivity Index | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 56.10 | - | |

| Butyrylcholinesterase (BuChE) | 33.13 | 1.69 |

Case Studies

In a study examining the photochemical properties of related compounds, derivatives like 2-hydroxy-N-(2-phenylethyl)benzamide were shown to possess dual fluorescence characteristics that could be harnessed in agricultural applications for crop protection against fungal pathogens .

Another case study highlighted the potential of salicylanilide derivatives in inhibiting cholinesterases, emphasizing their structure-activity relationships that favor modifications leading to enhanced bioavailability and efficacy in the central nervous system .

特性

IUPAC Name |

2-hydroxy-N-(1-phenylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-11(12-7-3-2-4-8-12)16-15(18)13-9-5-6-10-14(13)17/h2-11,17H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKFSPDEIVZBOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。